molecular formula C13H14ClNO3 B6513736 methyl 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate CAS No. 133748-56-8

methyl 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate

Cat. No. B6513736
CAS RN: 133748-56-8
M. Wt: 267.71 g/mol
InChI Key: TYSKCDVEMVHWPO-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrrolidine, which is a five-membered ring with one nitrogen atom . The molecule also contains a methyl ester group and a 4-chlorophenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, followed by the introduction of the 4-chlorophenyl group and the methyl ester group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring, with the 4-chlorophenyl group and the methyl ester group attached at specific positions .


Chemical Reactions Analysis

As a derivative of pyrrolidine, this compound could potentially undergo a variety of chemical reactions. For example, the chlorine atom on the phenyl ring could potentially be substituted in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar methyl ester group could influence its solubility in different solvents .

Scientific Research Applications

Anti-Allergic Activities

Allergies are common immune system disorders triggered by environmental allergens. This compound has been investigated for its anti-allergic effects. Researchers synthesized a series of derivatives based on the pharmacophore of levocetirizine (a clinically used antihistamine). Notably, several of these derivatives demonstrated significant in vivo anti-allergic activities. Specifically:

Fungicidal Properties

While not widely explored, this compound’s structure suggests potential fungicidal activity. Further investigation could reveal its effectiveness against plant pathogens such as Septoria tritici, Puccinia spp., and Pyrenophora teres .

Synthetic Applications

The 6-carbetoxy-3,5-diarylcyclohexenone moiety within this compound has been used as a synthon in various synthetic pathways. Examples include the synthesis of benzoselenadiazoles/thiadiazoles, spirocyclohexanones, carbazol derivatives, fused isoxazoles, and pyrazoles .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds are known for their diverse pharmacological effects. Some hydrazine-coupled pyrazoles, including derivatives of this compound, exhibit potent antileishmanial and antimalarial activities. Structural verification was performed using elemental microanalysis, FTIR, and 1H NMR techniques .

Anti-Inflammatory Potential

Given the presence of sulfonamide groups, which have shown anti-inflammatory properties, further exploration of this compound’s anti-inflammatory effects could be valuable .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could potentially involve exploring its biological activity and developing new synthetic methods for its preparation .

properties

IUPAC Name

methyl 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c1-18-13(17)10-6-12(16)15(8-10)7-9-2-4-11(14)5-3-9/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSKCDVEMVHWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate

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